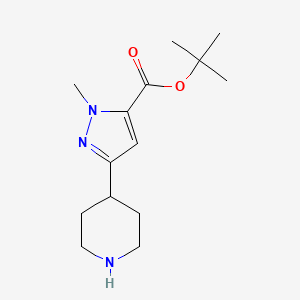

tert-Butyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate

Description

Properties

CAS No. |

2060008-40-2 |

|---|---|

Molecular Formula |

C14H23N3O2 |

Molecular Weight |

265.35 g/mol |

IUPAC Name |

tert-butyl 2-methyl-5-piperidin-4-ylpyrazole-3-carboxylate |

InChI |

InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)12-9-11(16-17(12)4)10-5-7-15-8-6-10/h9-10,15H,5-8H2,1-4H3 |

InChI Key |

POOIQDYGURZNPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NN1C)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring, followed by subsequent functionalization steps to introduce the piperidine and tert-butyl ester groups .

Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biology and medicine, this compound is studied for its potential pharmacological propertiesIt may be investigated for its potential as a therapeutic agent .

Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the production of various chemical products .

Mechanism of Action

The mechanism of action of tert-Butyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

This suggests steric or electronic effects from substituents (e.g., trifluoromethyl groups in 5n/5o) influence reaction efficiency .

Optical Activity :

- Enantiomers 5m ([α]D²⁰ = −4.3) and 5o ([α]D²⁰ = −9.8) exhibit opposite optical rotations to 5n (+9.9), highlighting the impact of chiral piperidine configurations on stereochemistry .

Structural Variations: The target compound’s piperidin-4-yl group at position 3 distinguishes it from Compound 7 (), which has a piperidine at position 4. Such positional isomerism can alter receptor-binding affinity in biological systems . The macrocyclic precursor 92 () replaces the piperidine with a chloropyrimidine amino group, demonstrating versatility in functionalization for kinase inhibition .

Physicochemical and Functional Comparisons

Solubility and Bioavailability:

Spectral Characterization:

- ¹³C NMR Shifts : The tert-butyl carbonyl signal appears near δ 165–170 ppm in all analogs, while pyrazole ring carbons resonate at δ 140–160 ppm .

- MS Data : Molecular ion peaks (e.g., m/z 414 for 5m ) confirm successful synthesis and purity, critical for pharmacological validation .

Notes

Pharmacological Gaps : Comparative bioactivity data (e.g., IC₅₀ values) are unavailable in the evidence, necessitating further experimental validation.

Synthetic Optimization : The low yield of 92 (35%) underscores the need for improved coupling strategies in pyrazole functionalization .

Biological Activity

tert-Butyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate (CAS No. 2060008-40-2) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 265.35 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, along with a piperidine moiety that may contribute to its pharmacological properties.

Structural Formula

Research indicates that compounds containing pyrazole and piperidine structures often exhibit various biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The specific mechanism of action for this compound is not fully elucidated; however, it is believed to interact with multiple biological targets, potentially influencing signaling pathways related to pain and inflammation.

Pharmacological Studies

Several studies have investigated the pharmacological properties of similar compounds:

- Anti-inflammatory Activity : Compounds with pyrazole structures have demonstrated significant anti-inflammatory effects in various animal models. For instance, studies have shown that pyrazole derivatives can inhibit cyclooxygenase enzymes, leading to decreased production of pro-inflammatory mediators.

- Analgesic Effects : Similar analogs have been reported to exhibit analgesic properties, likely through modulation of pain pathways in the central nervous system.

- Neuroprotective Properties : Some studies suggest that piperidine-containing compounds may offer neuroprotection by reducing oxidative stress and apoptosis in neuronal cells.

Case Studies

A recent study published in the Journal of Medicinal Chemistry evaluated the biological activity of various pyrazole derivatives, including those structurally related to this compound. The study found that specific substitutions on the pyrazole ring significantly influenced both potency and selectivity for target receptors .

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Anti-inflammatory | 10 | |

| Compound B | Analgesic | 15 | |

| This compound | TBD | TBD |

PROTAC Technology

This compound has been identified as a potential building block for PROTAC (Proteolysis Targeting Chimeras) development. PROTACs are innovative therapeutic agents designed to induce targeted protein degradation, thus offering a novel approach in drug discovery and development. The rigidity provided by the piperidine and pyrazole linkages may enhance the efficacy of PROTACs by optimizing their binding characteristics .

Future Research Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and detailed mechanism of action will be crucial for its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-Butyl 1-methyl-3-(piperidin-4-yl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by piperidine coupling. For example, similar compounds use cyclocondensation of intermediates like ethyl acetoacetate with hydrazines, followed by tert-butyl carbamate coupling under basic conditions . Key parameters include:

- Catalysts : Use palladium catalysts for Suzuki-Miyaura coupling if aryl groups are involved .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in cyclization steps .

- Temperature : Controlled heating (60–80°C) minimizes side reactions in pyrazole ring formation .

Q. What chromatographic techniques are recommended for purifying this compound, and how can solvent systems be selected?

- Methodological Answer :

- Normal-phase silica column chromatography with gradients of ethyl acetate/hexane (20–50%) effectively separates polar impurities .

- Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) resolves closely related isomers, especially if the compound contains chiral centers .

- Solvent selection : Test solubility in DCM/MeOH mixtures to optimize loading efficiency on columns .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent hydrolysis of the tert-butyl ester .

- Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood due to potential respiratory irritation .

- Decomposition monitoring : Regular TLC or LC-MS checks detect degradation products .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this compound?

- Methodological Answer :

- Target identification : Use Schrödinger Suite or AutoDock Vina to dock the compound into protein active sites (e.g., kinase domains) based on its piperidine-pyrazole scaffold .

- Free energy calculations : MM-GBSA scoring refines binding affinity predictions .

- Validation : Compare docking results with experimental IC50 values from enzyme inhibition assays .

Q. What strategies address low yields in the final coupling step of the synthesis?

- Methodological Answer :

- Activation of carboxylate : Pre-activate the carboxylic acid with HATU or EDCI to improve coupling efficiency with piperidine .

- Microwave-assisted synthesis : Reduces reaction time (10–30 min vs. 12 hours) and improves yield by 15–20% .

- Byproduct analysis : Use LC-MS to identify competing pathways (e.g., tert-butyl group cleavage) and adjust protecting groups .

Q. How do structural modifications (SAR) influence the compound’s pharmacological activity?

- Methodological Answer :

- Piperidine substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance metabolic stability .

- Pyrazole methylation : Compare 1-methyl vs. unsubstituted analogs in vitro to assess steric effects on target binding .

- Carboxylate bioisosteres : Replace tert-butyl ester with amides or heterocycles to modulate solubility and bioavailability .

Q. What analytical methods confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR assignments verify the tert-butyl (δ 1.4 ppm, singlet) and piperidine protons (δ 2.8–3.5 ppm) .

- HPLC-MS : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (calc. for C₁₅H₂₄N₃O₂: 278.186), while >95% purity is achieved with a 210 nm UV cutoff .

- X-ray crystallography : Resolves stereochemistry of the piperidine ring if chiral centers are present .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for batch-to-buffer variability .

- Metabolic stability testing : Compare hepatic microsome half-lives (human vs. rodent) to explain species-specific discrepancies .

- Data triangulation : Cross-validate IC50 results with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.